molecular formula C9H9ClO2 B1339918 2-Methoxy-5-methylbenzoyl chloride CAS No. 25045-35-6

2-Methoxy-5-methylbenzoyl chloride

Cat. No.: B1339918
CAS No.: 25045-35-6
M. Wt: 184.62 g/mol
InChI Key: XKZYRMVAZDBSOA-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the fifth position, along with a chloride group (-Cl) attached to the carbonyl carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-5-methylbenzoyl chloride can be synthesized from its corresponding benzoic acid derivative. The general procedure involves the conversion of 2-methoxy-5-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl2). The reaction is typically carried out at room temperature, and the intermediate is then reacted with tert-butylamine to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of thionyl chloride remains common due to its efficiency in converting carboxylic acids to acid chlorides. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-methoxy-5-methylbenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for the initial conversion of the benzoic acid derivative to the acid chloride.

    Nucleophiles (e.g., amines, alcohols): Used in substitution reactions to form various derivatives.

    Reducing Agents (e.g., LiAlH4): Used in reduction reactions to convert the acid chloride to alcohol.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    2-Methoxy-5-methylbenzoic Acid: Formed through hydrolysis.

    2-Methoxy-5-methylbenzyl Alcohol: Formed through reduction.

Scientific Research Applications

2-Methoxy-5-methylbenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

    2-Methoxybenzoyl Chloride: Lacks the methyl group at the fifth position.

    5-Methylbenzoyl Chloride: Lacks the methoxy group at the second position.

    2-Methylbenzoyl Chloride: Lacks the methoxy group and has a methyl group at the second position.

Uniqueness: 2-Methoxy-5-methylbenzoyl chloride is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of derivatives it can form

Properties

IUPAC Name

2-methoxy-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZYRMVAZDBSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557620
Record name 2-Methoxy-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25045-35-6
Record name 2-Methoxy-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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